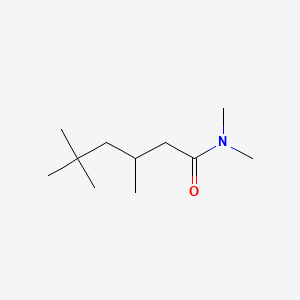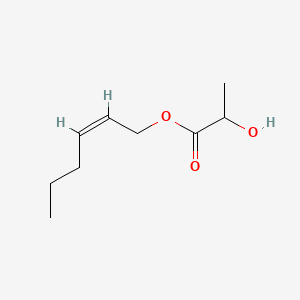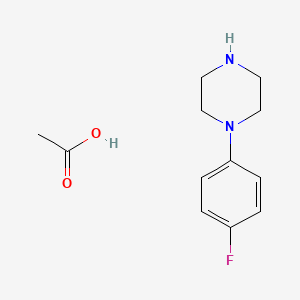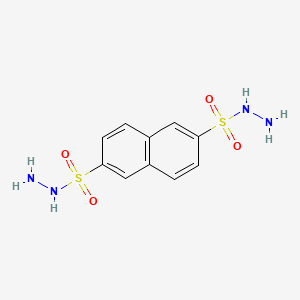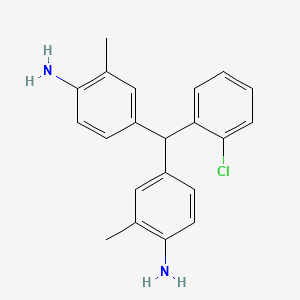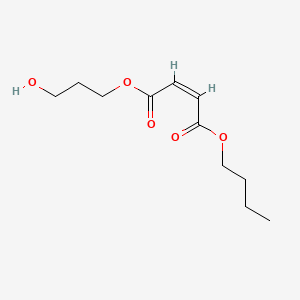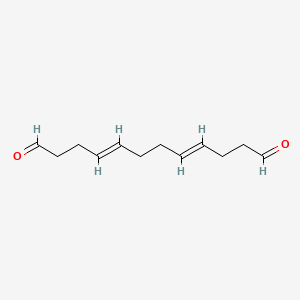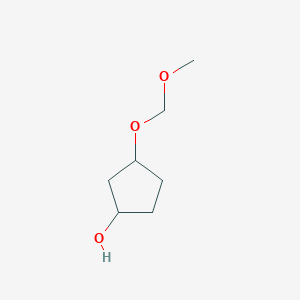![molecular formula C15H16BrNO2 B12649908 1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide CAS No. 6318-75-8](/img/structure/B12649908.png)
1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 31690 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been studied for its various chemical reactions, mechanisms of action, and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of NSC 31690 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for NSC 31690 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are often proprietary information held by the manufacturers.
Chemical Reactions Analysis
NSC 31690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 31690, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
NSC 31690 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. In biology, NSC 31690 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. In industry, NSC 31690 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 31690 involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in the action of NSC 31690 are the subject of ongoing research. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the use of NSC 31690 in various fields.
Comparison with Similar Compounds
NSC 31690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. By comparing NSC 31690 with these compounds, researchers can identify its unique properties and potential advantages. Some similar compounds include NSC 125973 and NSC-36586, which have been studied for their own unique properties and applications.
Properties
CAS No. |
6318-75-8 |
|---|---|
Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
(1-phenyl-2-pyridin-1-ium-1-ylethyl) acetate;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-13(17)18-15(14-8-4-2-5-9-14)12-16-10-6-3-7-11-16;/h2-11,15H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
SCRJCRBUJVBIAH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
